molecular formula C18H25N5O4 B2457725 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide CAS No. 1286697-78-6

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2457725
CAS No.: 1286697-78-6
M. Wt: 375.429
InChI Key: HLMHEHWKAAASKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydrobenzo[dioxin] ring, an imidazolidinone moiety, and a piperazine derivative, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group.

    Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form an isocyanate intermediate.

    Formation of Imidazolidinone: The isocyanate intermediate reacts with an appropriate amine to form the imidazolidinone ring.

    Piperazine Derivative Addition: The final step involves the addition of a 4-methylpiperazine derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction conditions to minimize side reactions and simplify the isolation process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-20-4-7-22(8-5-20)19-17(24)13-21-6-9-23(18(21)25)14-2-3-15-16(12-14)27-11-10-26-15/h2-3,12H,4-11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMHEHWKAAASKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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